4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
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Overview
Description
4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general procedure includes the following steps:
Preparation of the Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Preparation of the Alkyne: The alkyne precursor is prepared by reacting cyclopropyl bromide with sodium acetylide.
Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced double or triple bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the design of pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by binding to a target protein or enzyme, inhibiting its activity. The triazole ring can interact with the active site of the enzyme, while the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a different substitution pattern.
Voriconazole: A triazole antifungal with a fluorinated phenyl ring.
Uniqueness
4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the fluorophenyl group contributes to its specificity and potency in biological applications.
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIPIKEWCYMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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